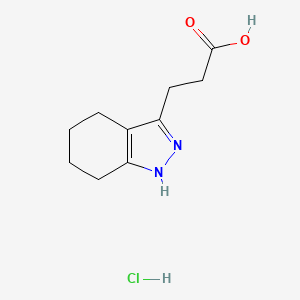
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Overview
Description
“3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 230.69 .Scientific Research Applications
Chemical Synthesis and Material Applications
Phloretic Acid Alternatives : Research explored phloretic acid, a phenolic compound, as a renewable building block for enhancing reactivity towards benzoxazine ring formation, indicating a shift towards sustainable alternatives to traditional phenols in material science. This approach offers potential for a wide range of applications due to the environmental friendliness and versatility of the resulting materials (Trejo-Machin et al., 2017).
Antioxidant Properties of Compounds : Another study developed preparative methods for synthesizing new compounds with antioxidant activities, showcasing the continuous exploration of chemical compounds for potential therapeutic applications. This emphasizes the scientific community's interest in discovering novel compounds with health-related benefits (Dovbnya et al., 2022).
Structural and Spectral Studies : Investigations into the molecular geometry and vibrational frequencies of certain propanoic acid derivatives provide foundational knowledge on their physical and chemical properties, essential for further applications in materials science and chemistry (Arslan et al., 2007).
Therapeutic Potential and Biological Activities
Antimicrobial and Antifungal Compounds : Synthesis and evaluation of new compounds for antimicrobial and antifungal activities highlight the ongoing research into chemical compounds as potential therapeutic agents. This reflects the broader scientific effort to combat microbial resistance through novel drug discovery (Saad & Moustafa, 2011).
Corrosion Inhibition : The development of a novel organic corrosion inhibitor for mild steel in hydrochloric acid showcases the application of chemical compounds in industrial settings, providing insights into the practical applications of chemical research in protecting materials from degradation (Ahmed et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUNWLWLYAYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
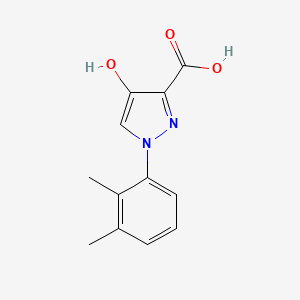

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
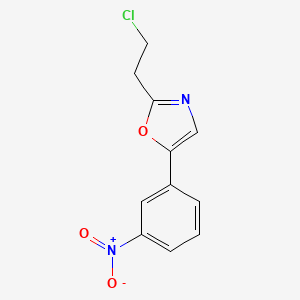
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)
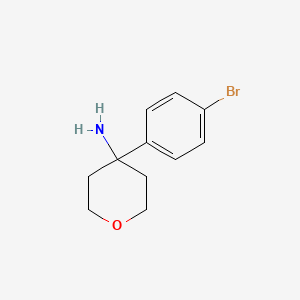
![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)
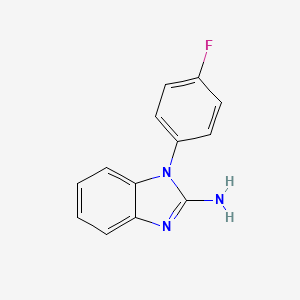
![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)

![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
